molecular formula C27H31Cl2N3O3 B14757356 NF-56-EJ40 hydrochloride

NF-56-EJ40 hydrochloride

Katalognummer: B14757356
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: HAGZBLXHOBYRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C27H31Cl2N3O3

Molekulargewicht

516.5 g/mol

IUPAC-Name

2-[2-[[3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzoyl]amino]phenyl]acetic acid;dihydrochloride

InChI

InChI=1S/C27H29N3O3.2ClH/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32;;/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32);2*1H

InChI-Schlüssel

HAGZBLXHOBYRGU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O.Cl.Cl

Herkunft des Produkts

United States

Beschreibung

Physiological Roles of Succinate (B1194679)

Succinate is a crucial component of cellular bioenergetics, primarily functioning within the mitochondrial TCA cycle to facilitate the production of ATP. numberanalytics.com However, its functions extend beyond energy production. When succinate accumulates in the cytosol, it can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen. nih.govfrontiersin.org

Extracellularly, succinate acts as a signaling molecule, influencing a variety of cellular responses. nih.gove-enm.org It plays a role in:

Inflammation and Immune Response: Succinate can modulate the activity of immune cells. nih.govfrontiersin.org For instance, it can promote the maturation of immature dendritic cells and influence macrophage activity. nih.govfrontiersin.org

Metabolic Regulation: In adipose tissue, succinate can inhibit lipolysis, the breakdown of fats. frontiersin.org

Blood Cell Development: Succinate has been shown to stimulate the proliferation of hematopoietic progenitor cells. uliege.benih.gov

Physiological Adaptation: Extracellular succinate is involved in the body's adaptation to physiological stresses such as vigorous exercise and cold exposure, contributing to muscle remodeling and adipose tissue thermogenesis. nih.gov

SUCNR1 (GPR91) as a G Protein-Coupled Receptor

SUCNR1 is a member of the G protein-coupled receptor (GPCR) family, the largest group of membrane proteins in the human genome and a major target for pharmaceuticals. uliege.benih.gov It was initially identified as an orphan receptor, with its endogenous ligand unknown until a 2004 study identified succinate as its specific activator. uliege.befrontiersin.orgnih.gov The human SUCNR1 protein is encoded by the SUCNR1 gene, located on chromosome 3. wikipedia.orggenecards.org

Upon binding succinate, SUCNR1 can activate different signaling pathways depending on the cell type. It has been shown to couple with:

Gαi pathway: This typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. uliege.bemultispaninc.com

Gαq pathway: This activation stimulates phospholipase C, leading to an increase in intracellular calcium and the accumulation of inositol (B14025) phosphates. multispaninc.com

These signaling cascades can, in turn, activate downstream effectors like the mitogen-activated protein (MAP) kinases, such as ERK1/2. uliege.be

SUCNR1 (GPR91) as a Pharmacological Target

The involvement of the succinate-SUCNR1 signaling axis in numerous pathophysiological conditions has positioned SUCNR1 as a promising therapeutic target. uliege.benih.gov Dysregulation of this axis has been linked to:

Hypertension uliege.be

Ischemia-reperfusion injury uliege.be

Diabetic complications, such as nephropathy and retinopathy uliege.benih.gov

Inflammatory diseases nih.gov

Cancer nih.gov

The development of specific modulators for SUCNR1, including antagonists, is a key area of research to probe the receptor's function and for potential therapeutic interventions. uliege.benih.gov One such molecule is NF-56-EJ40 hydrochloride, a potent and highly selective antagonist for human SUCNR1. medchemexpress.comwikipedia.org This compound has been instrumental in studying the role of the succinate-SUCNR1 axis in conditions like atherosclerosis by blocking the signaling pathway. wikipedia.orgnih.gov

Research has shown that NF-56-EJ40 can interrupt the succinate-induced inflammatory signaling cascade. nih.gov For example, it has been demonstrated to reduce the production of the pro-inflammatory cytokine IL-1β in human umbilical vein endothelial cells (HUVECs) and macrophages by inhibiting the succinate/Hif-1α/IL-1β signaling axis. nih.gov

Interactive Data Table: Properties of this compound

Property Value Source
Target Human SUCNR1 (GPR91) medchemexpress.com
Action Antagonist medchemexpress.comwikipedia.org
IC₅₀ 25 nM (for human SUCNR1) medchemexpress.com
Kᵢ 33 nM (for human SUCNR1) medchemexpress.com
Selectivity Highly selective for human SUCNR1 with almost no activity towards rat SUCNR1 medchemexpress.com

Pharmacological Profile of Nf 56 Ej40 Hydrochloride

Antagonistic Activity at SUCNR1 (GPR91)

NF-56-EJ40 hydrochloride is a potent and high-affinity antagonist of the human SUCNR1. medchemexpress.comtargetmol.commedchemexpress.comprobechem.comselleckchem.combioscience.co.ukmedchemexpress.eu Its antagonistic properties have been well-documented through various in vitro assays, establishing it as a highly selective inhibitor of this receptor.

Potency and Affinity for Human SUCNR1 (GPR91)

The potency and affinity of this compound for the human SUCNR1 have been quantified through radioligand binding and functional assays. It demonstrates a half-maximal inhibitory concentration (IC50) of 25 nM and a binding affinity (Ki) of 33 nM for human SUCNR1. medchemexpress.commedchemexpress.comprobechem.comselleckchem.combioscience.co.ukmedchemexpress.eu These values underscore the compound's high potency in blocking the succinate-binding site on the human receptor.

ParameterValueReceptor
IC50 25 nMHuman SUCNR1
Ki 33 nMHuman SUCNR1

Inhibition of SUCNR1 (GPR91)-Mediated Cellular Signaling

This compound effectively inhibits the cellular signaling pathways activated by SUCNR1. Pre-incubation of cells with NF-56-EJ40 has been shown to completely block the agonist-induced calcium response and the formation of inositol (B14025) monophosphate (IP1). nih.gov It also leads to a significant shift in the curve for the inhibition of cyclic AMP (cAMP). nih.gov Furthermore, this antagonist has been observed to interrupt the succinate (B1194679)/IL-1β signaling pathway in human umbilical vein endothelial cells (HUVECs) and macrophages. probechem.com While it reduces the dynamic mass redistribution (DMR) signal induced by SUCNR1 agonists, a residual signal may still be observed, suggesting a complex interaction with the receptor's signaling cascade. nih.gov

Species Selectivity Profile of this compound

A defining characteristic of this compound is its pronounced species selectivity, exhibiting a strong preference for the human SUCNR1 over its rodent counterparts.

Differential Activity Towards Human and Rodent SUCNR1 (GPR91)

This compound shows almost no activity towards the rat SUCNR1. medchemexpress.commedchemexpress.comprobechem.comselleckchem.combioscience.co.ukmedchemexpress.eu This stark difference in activity is attributed to variations in the amino acid sequences of the human and rat receptors. medchemexpress.commedchemexpress.com Specifically, two amino acid exchanges, E221.31 and N2747.32 in human SUCNR1 are replaced by K181.31 and K2697.32 in rat SUCNR1, are believed to sterically hinder the binding of the antagonist to the rat receptor. medchemexpress.commedchemexpress.com This high degree of selectivity makes this compound a valuable tool for dissecting the specific roles of human SUCNR1 in various physiological and pathological processes.

Affinity for Humanized Rodent SUCNR1 (GPR91)

To overcome the limitation of its inactivity on rodent receptors for in vivo studies, a "humanized" rat SUCNR1 has been engineered. This was achieved by introducing two key mutations from the human receptor into the rat SUCNR1 sequence (K181.31E/K2697.32N). medchemexpress.commedchemexpress.com this compound demonstrates a high affinity for this humanized rat SUCNR1, with a Ki value of 17.4 nM. medchemexpress.commedchemexpress.comselleckchem.combioscience.co.ukmedchemexpress.eumedchemexpress.com The crystal structure of this humanized rat SUCNR1 in complex with NF-56-EJ40 has been determined, providing crucial insights into the molecular basis of its antagonist binding and species selectivity. nih.govguidetopharmacology.org This humanized receptor model allows for the investigation of the pharmacological effects of this human-selective antagonist in a rodent model system.

ReceptorKi Value
Human SUCNR1 33.5 nM
Humanized Rat SUCNR1 17.4 nM

Comparative Analysis with Other SUCNR1 (GPR91) Ligands

This compound stands out among other SUCNR1 ligands due to its specific antagonistic and species-selective properties. While several agonists for SUCNR1 have been identified, including the endogenous ligand succinate and synthetic agonists like cis-epoxysuccinic acid, the development of potent and selective antagonists has been more challenging. medchemexpress.eunih.govresearchgate.net

Molecular Mechanisms of Action of Nf 56 Ej40 Hydrochloride

Structural Basis of SUCNR1 (GPR91) Antagonism

The elucidation of the three-dimensional structure of SUCNR1 has provided critical insights into how NF-56-EJ40 exerts its antagonistic effects and why its affinity differs between species.

A significant breakthrough in understanding the antagonism of SUCNR1 was the determination of a high-resolution crystal structure of a humanized rat SUCNR1 in a complex with NF-56-EJ40. nih.gov This research provided a detailed snapshot of the antagonist bound within the receptor's binding pocket in its inactive conformation. nih.govbiorxiv.org The structural data revealed that NF-56-EJ40, being bulkier than endogenous agonists, occupies the binding site in a manner that stabilizes this inactive state. biorxiv.org The successful crystallization of the antagonist-receptor complex was a culmination of structure-based mutagenesis and molecular modeling, which were initially used to probe the reasons for the compound's species selectivity. nih.gov

While X-ray crystallography has been pivotal for visualizing the antagonist-bound state, cryo-electron microscopy (cryo-EM) has been employed to determine the structures of SUCNR1 in its active state, complexed with the G protein and bound to agonists like succinate (B1194679) and cis-epoxysuccinate. biorxiv.orgbiorxiv.org As of current research, there are no published cryo-EM structures of SUCNR1 in a complex with the antagonist NF-56-EJ40. However, the available agonist-bound cryo-EM structures serve as crucial comparison points to the antagonist-bound crystal structure, highlighting the distinct conformational changes that differentiate receptor activation from inhibition. biorxiv.org

Prior to the successful crystallization of the receptor, homology modeling served as a valuable tool to predict the architecture of the SUCNR1 binding pocket. nih.gov Early models were often based on the structure of the related purinergic receptor P2Y1, though these had inherent limitations due to differences in ligands and G-protein coupling preferences. biorxiv.orgbiorxiv.org Later, homology modeling, in conjunction with radioligand-binding assays and site-directed mutagenesis, was used to probe the binding of NF-56-EJ40. nih.govmedchemexpress.com These studies correctly predicted the importance of certain amino acid residues for binding. For instance, mutating the tyrosine residue at position 30 to phenylalanine (Y30F) in human SUCNR1 resulted in reduced binding of NF-56-EJ40, a finding that was in agreement with the model's predictions. medchemexpress.commedchemexpress.com

Detailed Ligand-Receptor Interactions

The stability and selectivity of the NF-56-EJ40 and SUCNR1 complex are dictated by a precise network of chemical interactions within the receptor's binding site.

Structural and mutagenesis studies have identified several key amino acid residues within SUCNR1 that are critical for the binding of NF-56-EJ40. The antagonist settles deep inside a hydrophobic pocket of the receptor. medchemexpress.comtargetmol.commedchemexpress.com The species selectivity of NF-56-EJ40 is largely determined by two amino acid differences between the human and rat receptors. In human SUCNR1, residues E22 and N274 are found at positions 1.31 and 7.32, respectively. In the rat receptor, these are replaced by K18 and K269. medchemexpress.commedchemexpress.com This substitution is believed to cause steric hindrance that prevents NF-56-EJ40 from binding effectively to the rat SUCNR1. medchemexpress.commedchemexpress.com Creating a "humanized" rat receptor by introducing the K18E and K269N mutations restores high-affinity binding to the antagonist. targetmol.commedchemexpress.com

Amino Acid Residue (Human SUCNR1)LocationRole in BindingReference
Y301.39Binding PocketCoordinates with the acid group of the antagonist. medchemexpress.comtargetmol.commedchemexpress.com
Y832.64Binding PocketCoordinates with the acid group of the antagonist. medchemexpress.comtargetmol.commedchemexpress.com
R2817.39Binding PocketCoordinates with the acid group of the antagonist. medchemexpress.comtargetmol.commedchemexpress.com
E181.27Binding PocketForms a hydrogen bond with the piperazine (B1678402) ring of the antagonist. medchemexpress.comtargetmol.commedchemexpress.com
H993.33Binding PocketForms a water-mediated hydrogen bond with the amide oxygen of the antagonist. researchgate.net
E221.31 & N2747.32Binding PocketKey residues for human species selectivity. Replaced by K18 and K269 in rat SUCNR1, causing steric hindrance. medchemexpress.commedchemexpress.com

The binding of NF-56-EJ40 is stabilized by a combination of hydrophobic interactions and a specific network of hydrogen bonds. The compound's placement within the deep hydrophobic pocket of SUCNR1 facilitates favorable van der Waals contacts. medchemexpress.commedchemexpress.com

This hydrophobic engagement is complemented by several key hydrogen bonds:

The carboxylic acid group of NF-56-EJ40 is directly coordinated by the hydroxyl groups of two conserved tyrosine residues, Y30 and Y83, on one side, and by an arginine residue, R281, on the other. medchemexpress.comtargetmol.commedchemexpress.com

The piperazine ring of the antagonist is predicted to form a crucial hydrogen bond with the conserved glutamic acid residue E18. medchemexpress.comtargetmol.commedchemexpress.com Mutational studies confirm the importance of this interaction, as replacing E18 with residues like lysine (B10760008) or arginine, which would cause steric clashes and lose the hydrogen bond, significantly reduces the binding affinity of NF-56-EJ40. medchemexpress.commedchemexpress.com

Crystal structure data also reveals a water-mediated hydrogen bond between the histidine at position 99 (H99) and the amide oxygen of NF-56-EJ40, further anchoring the ligand in the binding site. researchgate.net

Coordination of NF-56-EJ40 Hydrochloride Acid Group

The binding of this compound to SUCNR1 occurs deep within a hydrophobic pocket of the receptor. medchemexpress.commedchemexpress.com A key interaction involves the coordination of the compound's acid group. This coordination is primarily mediated by the hydroxyl groups of two conserved tyrosine residues, Y301.39 and Y832.64, on one side, and an arginine residue, R2817.39, on the other. medchemexpress.commedchemexpress.comtargetmol.com Additionally, a conserved glutamic acid residue, E181.27, is predicted to form a hydrogen bond with the piperazine ring of this compound. medchemexpress.commedchemexpress.comtargetmol.com Furthermore, a water-mediated hydrogen bond has been observed between H993.33 and the amide oxygen of the antagonist. researchgate.net These interactions are crucial for anchoring the antagonist within the binding pocket and stabilizing its bound conformation.

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations have provided further insights into the binding process of this compound. dtu.dknih.gov These simulations reveal that the mono-carboxylate antagonist enters the receptor between transmembrane helices I and II (TM-I and TM-II). dtu.dknih.gov Unlike the endogenous ligand succinate, the binding of NF-56-EJ40 does not unlock the conformationally constrained extracellular loop 2b (ECL-2b). dtu.dknih.gov This is a critical distinction, as the movement of ECL-2b is thought to be a necessary step in receptor activation. The simulations support a model where the antagonist stabilizes an inactive conformation of the receptor, preventing the conformational changes required for G-protein coupling and signaling.

Determinants of Species-Selective Binding by this compound

The striking difference in affinity of this compound for human versus rodent SUCNR1 has been a key area of investigation. medchemexpress.comprobechem.com This selectivity is primarily attributed to specific amino acid differences in the binding pocket between the species.

Two critical amino acid substitutions in the rat SUCNR1 are responsible for the lack of affinity for this compound. medchemexpress.com In human SUCNR1, the residues at positions 1.31 and 7.32 are E22 and N274, respectively. In the rat ortholog, these are replaced by K181.31 and K2697.32. medchemexpress.com To confirm the importance of these residues, a "humanized" rat SUCNR1 was created by mutating these two positions back to their human counterparts (K181.31E/K2697.32N). medchemexpress.comtargetmol.com This double mutant receptor regained high affinity for this compound, demonstrating the pivotal role of these two amino acid exchanges. medchemexpress.commedchemexpress.comtargetmol.com Further studies have identified a third residue, G84EL1W, as also being important for conferring high-affinity binding of antagonists to the mouse receptor ortholog. nih.gov

Radioligand-binding studies with mutants of human SUCNR1 have provided further evidence for the importance of specific residues. medchemexpress.com The Y301.39F mutant showed reduced binding of the antagonist. medchemexpress.comtargetmol.com Similarly, mutating E181.27 to either lysine (K) or arginine (R) also led to diminished binding. medchemexpress.comtargetmol.com

The substitution of smaller, uncharged, or negatively charged residues in human SUCNR1 with bulkier, positively charged lysine residues in the rat ortholog creates significant steric hindrance. medchemexpress.com This clash prevents this compound from properly fitting into the binding pocket of the rat receptor. medchemexpress.comtargetmol.com In addition to steric clashes, the E181.27K and E181.27R mutations in human SUCNR1 likely result in the loss of a crucial hydrogen bond to the piperazine ring of the antagonist, further destabilizing the interaction. medchemexpress.comtargetmol.com

ReceptorKi for this compound
Human SUCNR133 nM medchemexpress.commedchemexpress.comprobechem.com
Humanized Rat SUCNR1 (K181.31E/K2697.32N)17.4 nM medchemexpress.commedchemexpress.combioscience.co.uk
Rat SUCNR1Almost no activity medchemexpress.commedchemexpress.comprobechem.com

Conformational Effects of this compound Binding on SUCNR1 (GPR91)

The binding of this compound has distinct effects on the conformation and signaling of SUCNR1.

This compound functions as an antagonist by stabilizing an inactive conformation of SUCNR1. nih.govbiorxiv.org High-resolution crystal structures show that while agonists like succinate induce a conformational change that leads to receptor activation, NF-56-EJ40, being bulkier, occupies the binding site in a way that prevents these activating movements. biorxiv.org Specifically, agonist binding is associated with an outward shift of TM5 and TM6 and an inward movement of TM7, which are characteristic features of activated G-protein coupled receptors (GPCRs). biorxiv.org The binding of the antagonist prevents these conformational rearrangements.

Influence on Receptor Thermal Stability

The binding of a ligand to a receptor can induce conformational changes that alter the receptor's thermal stability. This phenomenon is a key indicator of direct target engagement and can be quantified using techniques such as the cellular thermal shift assay (CETSA). In the case of this compound, its interaction with the succinate receptor 1 (SUCNR1), also known as GPR91, has been shown to modulate the receptor's stability against thermal denaturation.

Research has demonstrated that this compound enhances the thermal stability of the human SUCNR1. medchemexpress.commedchemexpress.com This stabilizing effect is a direct consequence of the compound binding to the receptor. The interaction is specific to the human form of the receptor and a humanized version of the rat receptor. medchemexpress.commedchemexpress.com

Notably, this compound does not confer thermal stability to the rat SUCNR1. medchemexpress.commedchemexpress.com This species-specific difference in thermal stabilization aligns with the compound's known selectivity, as it exhibits high affinity for human SUCNR1 but is practically inactive towards the rat ortholog. probechem.commedchemexpress.combioscience.co.uk The molecular basis for this selectivity lies in amino acid differences within the binding pocket between the human and rat receptors. medchemexpress.commedchemexpress.com

To investigate the structural determinants of this species selectivity, a humanized rat SUCNR1 was engineered. This mutant receptor, which incorporates key human residues into the rat SUCNR1 sequence, was found to be stabilized by NF-56-EJ40, mirroring the effect observed with the native human receptor. medchemexpress.commedchemexpress.com This finding underscores the critical role of specific amino acid residues in mediating the interaction with NF-56-EJ40 and the subsequent stabilization of the receptor structure.

The table below summarizes the observed effects of NF-56-EJ40 on the thermal stability of different SUCNR1 variants.

Receptor VariantEffect of NF-56-EJ40 Binding on Thermal Stability
Human SUCNR1Increased thermal stability
Rat SUCNR1No significant change in thermal stability
Humanized Rat SUCNR1Increased thermal stability

Cellular and Subcellular Effects of Nf 56 Ej40 Hydrochloride on Sucnr1 Gpr91 Signaling

Modulation of G Protein Coupling

SUCNR1 is known to couple to multiple G protein families, primarily the Gαi and Gαq subunits, leading to diverse downstream signaling events. mdpi.comnih.gov NF-56-EJ40 hydrochloride effectively inhibits the signaling cascades initiated by both of these G protein subtypes.

Inhibition of Gαi-Mediated Signaling

The activation of the Gαi subunit by SUCNR1 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). uliege.be Research has demonstrated that this compound effectively antagonizes this pathway. In studies using HEK293-T cells expressing SUCNR1, pre-incubation with this compound completely abolished the succinate-induced inhibition of cAMP formation. nih.gov This demonstrates the compound's ability to block Gαi-mediated signaling by preventing the receptor from adopting an active conformation that engages the Gαi protein. nih.gov

Inhibition of Gq-Mediated Signaling

SUCNR1 activation also triggers the Gαq pathway, which involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates, such as inositol monophosphate (IP1), and the mobilization of intracellular calcium. nih.govresearchgate.net this compound has been shown to be a potent inhibitor of this signaling branch as well. In assay systems, this compound completely blocked the accumulation of IP1 and the subsequent calcium response following stimulation with SUCNR1 agonists. nih.gov This indicates that the antagonist prevents the receptor from activating the Gαq protein, thereby halting the downstream signaling cascade. nih.gov

Interactive Table 1: Inhibition of G Protein-Mediated Signaling by this compound

Signaling PathwaySecond MessengerEffect of SUCNR1 AgonistEffect of this compound
GαicAMPDecreaseBlocks decrease
GαqIP1/Intracellular CalciumIncreaseBlocks increase

Impact on Downstream Signaling Pathways

By blocking the initial G protein coupling, this compound consequently affects a variety of downstream signaling cascades that are crucial for cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK-1/2, p38)

The activation of SUCNR1 has been linked to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK-1/2). mdpi.com In some cell types, SUCNR1 activation has been shown to induce ERK-1/2 phosphorylation through both Gq/11 and Gi/o pathways. mdpi.com Given that this compound inhibits both of these primary G protein signaling arms, it is understood to prevent the downstream activation of ERK-1/2. While the direct inhibitory effect of this compound on p38 MAPK activation via SUCNR1 is less explicitly detailed in the available literature, the established role of p38 as a downstream effector in G protein-coupled receptor signaling suggests a likely inhibitory effect. cam.ac.ukembopress.org

Cyclooxygenase-2 (COX-2) Expression and Activity

In certain cellular contexts, particularly in relation to diabetic retinopathy, SUCNR1 signaling has been connected to the upregulation of cyclooxygenase-2 (COX-2) via the ERK-1/2 pathway. mdpi.com This suggests a signaling axis of SUCNR1-G protein-ERK-1/2-COX-2. By acting as an antagonist at the apex of this cascade, this compound is expected to inhibit the downstream expression and activity of COX-2 by blocking the necessary upstream ERK-1/2 activation.

Regulation of Receptor Trafficking and Internalization

Upon agonist binding, many G protein-coupled receptors, including SUCNR1, undergo a process of desensitization and internalization, which is often mediated by arrestin proteins. uliege.be Interestingly, the antagonist this compound has been found to modulate these processes. Studies have shown that pre-incubation with this compound inhibits the internalization of SUCNR1, leading to an increased presence of the receptor at the plasma membrane. nih.gov Furthermore, the antagonist was observed to enhance the recruitment of arrestin-3 to the receptor upon agonist stimulation. nih.gov This suggests that while blocking G protein-mediated signaling, this compound may stabilize a receptor conformation that favors interaction with arrestin, thereby preventing its removal from the cell surface. nih.gov

Interactive Table 2: Research Findings on this compound's Effects

ParameterAssayFinding with this compoundReference
Gαi SignalingcAMP Inhibition AssayComplete inhibition of agonist-induced cAMP decrease. nih.gov
Gαq SignalingIP1 Accumulation AssayComplete inhibition of agonist-induced IP1 accumulation. nih.gov
Receptor InternalizationCell Surface ELISAInhibition of receptor internalization, increased receptor presence at the plasma membrane. nih.gov
Arrestin RecruitmentBRET AssayIncreased recruitment of arrestin-3 to SUCNR1 upon agonist stimulation. nih.gov

Influence on SUCNR1 (GPR91) Internalization

Receptor internalization is a crucial mechanism for regulating GPCR signaling, leading to desensitization and downstream signal modulation. In the context of SUCNR1, its internalization upon agonist stimulation has been a subject of investigation. Studies utilizing the specific antagonist this compound have provided valuable insights into this process.

Research has shown that the activation of SUCNR1 by its agonists, such as succinate (B1194679) or the synthetic agonist cis-epoxysuccinate (cESA), leads to a reduction in the cell surface expression of the receptor, indicating receptor internalization. researchgate.net To investigate the role of this compound in this process, cell surface enzyme-linked immunosorbent assays (ELISAs) have been employed in human embryonic kidney 293 (HEK293-T) cells expressing SUCNR1. researchgate.net

In these experiments, pre-incubation of the cells with this compound was shown to prevent the agonist-induced internalization of SUCNR1. researchgate.net Specifically, when cells were treated with succinate or cESA, a significant decrease in the cell surface levels of SUCNR1 was observed. However, in the presence of this compound, this agonist-mediated decrease in receptor surface expression was abolished, suggesting that this compound effectively blocks the internalization of SUCNR1. researchgate.net This indicates that the antagonistic action of this compound extends to preventing the physical translocation of the receptor from the plasma membrane into the cell's interior.

Treatment GroupNormalized Cell Surface SUCNR1 Expression (%)
Vehicle (no agonist)100
Succinate (200 μM)~75
cis-Epoxysuccinate (cESA) (200 μM)~70
NF-56-EJ40 (100 nM) + Succinate (200 μM)~100
NF-56-EJ40 (100 nM) + cESA (200 μM)~100

Table 1: Effect of this compound on Agonist-Induced SUCNR1 Internalization in HEK293-T Cells. Data is representative of findings from cell surface ELISA experiments. researchgate.net

Interaction with Arrestin Proteins

Arrestin proteins, particularly β-arrestin 1 and β-arrestin 2 (also known as arrestin-2 and arrestin-3), are key players in the desensitization and internalization of many GPCRs. Upon agonist binding and receptor phosphorylation, arrestins are recruited to the receptor, which uncouples it from G proteins and targets it for endocytosis. The interaction between SUCNR1 and arrestins has been reported to be weak. mdpi.com

To elucidate the role of this compound in the context of SUCNR1-arrestin interactions, Bioluminescence Resonance Energy Transfer (BRET) assays have been utilized. These assays measure the proximity between a receptor and arrestin, providing a quantitative measure of their interaction. In a study using HEK293-T cells co-transfected with SUCNR1 fused to a BRET donor (mVenus) and arrestin-3 fused to a BRET acceptor (Nluc), the stimulation with succinate or cESA resulted in a significant increase in the BRET ratio, indicating the recruitment of arrestin-3 to the activated SUCNR1. researchgate.net

Crucially, when these cells were pre-incubated with this compound, the agonist-induced recruitment of arrestin-3 to SUCNR1 was completely blocked. researchgate.net The BRET ratio in the presence of both the agonist and this compound was comparable to that of the vehicle-treated cells, demonstrating that the antagonist prevents the conformational changes in the receptor that are necessary for arrestin binding.

Treatment GroupBRET Ratio (Acceptor Emission / Donor Emission)
Vehicle (no agonist)Baseline
Succinate (200 μM)Significant Increase
cis-Epoxysuccinate (cESA) (200 μM)Significant Increase
NF-56-EJ40 (100 nM) + Succinate (200 μM)Baseline
NF-56-EJ40 (100 nM) + cESA (200 μM)Baseline

Table 2: Effect of this compound on Agonist-Induced Arrestin-3 Recruitment to SUCNR1. Data is representative of findings from BRET assays in HEK293-T cells. researchgate.net

These findings collectively underscore the comprehensive antagonistic profile of this compound, which not only blocks G protein-mediated signaling but also inhibits the subsequent cellular and subcellular events of receptor internalization and arrestin recruitment. This makes it a valuable tool for dissecting the intricate mechanisms of SUCNR1 signaling.

Research Applications of Nf 56 Ej40 Hydrochloride in Preclinical Disease Models and Biological Processes

Studies in Metabolic Homeostasis and Disorders

The succinate (B1194679) receptor SUCNR1 is increasingly recognized for its role in metabolic regulation. nih.gov Its activation by extracellular succinate can influence a range of metabolic functions, and NF-56-EJ40 has been instrumental in parsing these effects.

Pancreatic Beta-Cell Function and Insulin (B600854) Secretion

The fundamental role of pancreatic β-cells is to synthesize and secrete insulin in response to blood glucose levels. mdpi.comnih.gov Research has identified SUCNR1 as a factor in this process. Studies have shown that pancreatic β-cells express SUCNR1, and that extracellular succinate can potentiate glucose-stimulated insulin secretion (GSIS). nih.gov

The use of NF-56-EJ40 has been pivotal in confirming that this effect is receptor-dependent. In a study using the human pancreatic β-cell line EndoC-βH5, the addition of succinate significantly increased insulin secretion in the presence of high glucose. nih.gov However, when the cells were co-treated with NF-56-EJ40, this succinate-induced insulin secretion was completely blocked. nih.gov This finding demonstrates that the insulinotropic effect of extracellular succinate is mediated specifically through the SUCNR1 receptor. nih.gov

Table 1: Effect of NF-56-EJ40 on Succinate-Induced Insulin Secretion in Pancreatic β-Cells Data derived from studies on EndoC-βH5 cells.

ConditionTreatmentOutcomeReference
High GlucoseSuccinateIncreased Insulin Secretion nih.gov
High Glucose + SuccinateNF-56-EJ40 (1 µM)Blocked Succinate-Induced Insulin Secretion nih.gov

Gestational Diabetes Pathogenesis and Placental Mechanisms

The succinate/SUCNR1 pathway is an emerging area of interest in placental biology and the pathogenesis of conditions like gestational diabetes mellitus (GDM). researchgate.net Succinate levels have been observed to rise during delivery in both maternal and fetal circulation. researchgate.net However, research suggests that in GDM, there may be an impaired function of the SUCNR1 receptor, which could alter the normal physiological response to succinate. researchgate.net While the pathway is implicated, direct preclinical studies utilizing NF-56-EJ40 to specifically investigate its therapeutic potential in GDM or placental mechanisms are not yet prominent in published literature.

Adipocyte Metabolism and Signaling

Adipose tissue is a key regulator of systemic energy homeostasis, and the succinate/SUCNR1 axis plays a significant role in its function. nih.gov SUCNR1 signaling in adipocytes has been shown to control the expression of leptin, a critical hormone in energy balance, by modulating the circadian clock. nih.gov The activation of SUCNR1 in adipocytes can influence metabolic health, with its anti-lipolytic role becoming more pronounced in obesity. nih.gov

Furthermore, various metabolites released from adipose tissue, including succinate, act as signaling molecules that mediate the interaction between metabolic and inflammatory processes. researchgate.net G protein-coupled receptors like SUCNR1, expressed on both adipocytes and infiltrating immune cells, are central to this cross-talk. researchgate.net As a selective SUCNR1 antagonist, NF-56-EJ40 serves as a valuable research tool to dissect these complex interactions and understand how targeting this receptor could modulate adipocyte signaling and its impact on whole-body metabolism. nih.gov

Investigations in Inflammatory and Immune Responses

Succinate is increasingly viewed as an extracellular inflammatory signal released during cellular stress. nih.govnih.gov The SUCNR1 receptor, which senses this signal, is a therapeutic target of interest for a variety of inflammatory diseases. wikipedia.orgnih.gov

M2 Macrophage Polarization and Hyperpolarization

Macrophages are key players in the immune system and can be broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The succinate/SUCNR1 pathway has been shown to specifically influence M2 macrophage function. In primary human M2 macrophages, which have high expression of SUCNR1, extracellular succinate acts through the receptor to regulate the transcription of immune function genes. nih.gov This signaling hyperpolarizes the macrophages, enhancing their M2 (anti-inflammatory) characteristics. nih.gov

Further research has shown that NF-56-EJ40 can substantially weaken the succinate-mediated gene expression in primary human anti-inflammatory macrophages, confirming the role of SUCNR1 in this process. nih.gov This suggests that the succinate/SUCNR1 axis is an important regulator of the M2 macrophage phenotype. nih.gov

Succinate/Interleukin-1β (IL-1β) Signaling in Endothelial Cells and Macrophages

One of the most well-documented applications of NF-56-EJ40 is in the study of the succinate/IL-1β signaling axis, a key pathway in promoting inflammation. nih.gov In conditions like atherosclerosis, activated macrophages release succinate, which then acts on endothelial cells and other macrophages via the SUCNR1 receptor. nih.govnih.gov This activation triggers a cascade involving the stabilization of hypoxia-inducible factor-1α (Hif-1α), leading to the increased production and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.govresearchgate.net

Preclinical studies have conclusively shown that NF-56-EJ40 can significantly interrupt this inflammatory signaling in both human umbilical vein endothelial cells (HUVECs) and macrophages. probechem.comnih.govnih.gov By blocking the SUCNR1 receptor, NF-56-EJ40 prevents succinate from initiating the signaling cascade, resulting in a marked reduction of both Hif-1α and IL-1β. nih.govresearchgate.net This interruption of the succinate/IL-1β signal suppresses the inflammatory response, highlighting SUCNR1 as a potential therapeutic target for inflammatory conditions such as atherosclerosis. nih.govnih.gov

Table 2: Effect of NF-56-EJ40 on Inflammatory Markers in Macrophages Data derived from in vitro studies on macrophages, often stimulated with lipopolysaccharide (LPS) to induce an inflammatory state.

Cell TypeTreatmentEffect on Hif-1αEffect on IL-1βReference
MacrophagesNF-56-EJ40 + LPSDecreased ExpressionDecreased Production/Secretion researchgate.net
HUVECs & MacrophagesNF-56-EJ40Interrupts succinate-induced productionInterrupts succinate-induced production nih.govnih.gov

Modulation of Inflammatory Cytokine Production

NF-56-EJ40 has been investigated for its ability to modulate the production of inflammatory cytokines by interrupting the succinate/SUCNR1 signaling pathway. Succinate, acting as a signaling molecule, can promote the production of pro-inflammatory factors like interleukin-1β (IL-1β) by stabilizing hypoxia-inducible factor-1α (HIF-1α). researchgate.net

In preclinical studies, NF-56-EJ40 has been shown to effectively block this signaling cascade. In human umbilical vein endothelial cells (HUVECs) and macrophages, NF-56-EJ40 interrupts the succinate/IL-1β signaling axis, which is crucial for suppressing inflammatory responses. probechem.comnih.gov The antagonist leads to a reduction in HIF-1α production and its transcriptional activity, directly causing a decrease in IL-1β production. nih.gov Further studies demonstrated that NF-56-EJ40 could significantly downregulate the expression of HIF-1α, NLRP3, Caspase-1, and IL-1β. nih.gov These findings underscore the compound's potential to mitigate inflammation by targeting the SUCNR1 pathway.

Table 1: Effect of NF-56-EJ40 on Inflammatory Markers

Marker Effect of NF-56-EJ40 Cell Type Reference
IL-1β Decreased Production HUVECs, Macrophages probechem.comnih.gov
Hif-1α Decreased Production & Activation HUVECs, Macrophages nih.gov
NLRP3 Downregulated Expression Not Specified nih.gov

Research in Fibrotic Conditions

The role of the succinate-SUCNR1 axis has been a subject of investigation in the context of fibrotic diseases, where excessive deposition of extracellular matrix leads to organ dysfunction.

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options. nih.gov Research has indicated a significant disruption of cellular energy metabolism in IPF, with notable changes in the intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov Studies have found that succinate levels are significantly increased in the fibrotic lung tissues of IPF patients, along with higher expression of its receptor, GPR91 (SUCNR1). nih.gov

In vitro experiments using normal human lung fibroblasts (NHLFs) have shown that succinate can promote the activation of these fibroblasts, a key event in the progression of pulmonary fibrosis, by activating the ERK pathway through GPR91. nih.gov The GPR91 antagonist NF-56-EJ40 was used in these studies to probe the role of this pathway. The results demonstrated that NF-56-EJ40 inhibited succinate-induced ERK phosphorylation and the subsequent activation of lung fibroblasts. nih.gov This suggests that blocking the succinate-GPR91 axis could be a potential strategy for mitigating the fibrotic process in the lungs.

Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common outcome of chronic liver injury and can progress to cirrhosis. nih.govfrontiersin.org The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis. frontiersin.org These cells, when activated, become the primary producers of collagen and other matrix components. frontiersin.org

While direct studies utilizing NF-56-EJ40 in hepatic fibrosis models are not extensively detailed in the available literature, the target receptor, SUCNR1 (GPR91), is implicated in the process. axonmedchem.com Succinate is known to be a critical regulator of HSCs in liver fibrosis. frontiersin.org This suggests that antagonizing SUCNR1 could interfere with HSC activation and the progression of hepatic fibrosis. The potential for NF-56-EJ40 to modulate these mechanisms warrants further investigation.

Studies in Cardiovascular and Renal Physiology

The succinate receptor SUCNR1 is involved in key physiological processes within the cardiovascular and renal systems, particularly in the regulation of blood pressure.

The macula densa cells, located in the distal nephron of the kidney, are crucial sensors that control renin release from the juxtaglomerular apparatus. nih.govnih.govcapes.gov.br Renin is the rate-limiting enzyme in the renin-angiotensin system, a critical hormonal cascade for regulating blood pressure and fluid balance. nih.govnih.gov

Classically, macula densa cells are known to sense changes in tubular salt concentration. nih.gov However, recent research has revealed that these cells also act as metabolic sensors, responding to chemical signals in the tubular fluid, including succinate. nih.gov Succinate in the tubular fluid can trigger renin release by activating its receptor, GPR91, located on the luminal membrane of macula densa cells. nih.gov This signaling pathway involves the activation of MAP kinases and the synthesis of prostaglandins (B1171923) via COX-2. nih.gov Given that NF-56-EJ40 is a potent antagonist of GPR91, it has the potential to block this succinate-mediated pathway of renin release, although direct experimental verification in this specific context is a subject for further research.

Hypertension that is driven by excessive renin secretion is a significant clinical issue. nih.gov The signaling pathways that control renin release are therefore important targets for understanding and potentially managing this condition. The discovery that succinate, via GPR91, can stimulate renin release from the macula densa provides a direct link between metabolic signals and blood pressure regulation. nih.gov

The potential for GPR91 antagonists, such as NF-56-EJ40, to be used in research related to renin-induced hypertension has been noted. axonmedchem.com By blocking the GPR91 receptor in the macula densa, NF-56-EJ40 could theoretically inhibit the renin release stimulated by elevated tubular succinate levels. This action would, in turn, be expected to have an effect on the downstream renin-angiotensin system and blood pressure. However, detailed preclinical studies using NF-56-EJ40 specifically in models of renin-induced hypertension are required to fully elucidate this potential application.

Exploration in Developmental Biology and Stem Cell Biology

The succinate receptor 1 (SUCNR1), also known as GPR91, and its antagonist, NF-56-EJ40 hydrochloride, have become subjects of significant interest in the fields of developmental and stem cell biology. Research has focused on their roles in fundamental cellular processes, including the regulation of pluripotency and the intricate connections with essential metabolic pathways.

Regulation of Pluripotent State Transitions (e.g., 2C-like cell reprogramming)

Pluripotent stem cells possess the remarkable ability to exist in different states, such as the naïve and primed states, which resemble pre- and post-implantation embryonic cells, respectively. elifesciences.org A rare subpopulation of mouse embryonic stem cells (mESCs) can enter a state of expanded potential known as the 2-cell-like (2C-like) state, which mimics the totipotency of a 2-cell embryo. nih.gov The transition between these pluripotent states is a highly regulated process involving extensive changes in gene expression and chromatin remodeling. nih.govresearchgate.net

Recent studies have uncovered a novel mechanism where extracellular succinate acts as a signaling molecule to influence these state transitions. elifesciences.orgnih.gov It has been demonstrated that extracellular succinate, acting as a paracrine or autocrine signal, can trigger the reprogramming of mESCs into the 2C-like state. nih.govbiorxiv.org This signaling occurs through the activation of its specific cell surface receptor, SUCNR1. elifesciences.orgnih.gov

The role of this compound in this context is as a potent and selective antagonist of human SUCNR1. medchemexpress.comprobechem.commedchemexpress.com In experimental settings, the application of NF-56-EJ40 is used to block the receptor and thereby inhibit the succinate-induced signaling cascade. Research has shown that inhibiting the SUCNR1 receptor with NF-56-EJ40 can effectively reduce the increase in 2C-like cell marker expression that is normally triggered by extracellular succinate. elifesciences.orgnih.gov This positions SUCNR1 antagonism as a critical tool for dissecting the molecular pathways that govern early embryonic development and cell fate decisions.

Table 1: Experimental Findings on SUCNR1 Antagonism in Pluripotent State Transitions

Experimental Model Treatment Key Finding Reference
Mouse Embryonic Stem Cells (mESCs)Inhibition of heme synthesis (via AA5)Increased expression of 2C-like cell markers. elifesciences.orgnih.gov
Mouse Embryonic Stem Cells (mESCs)Inhibition of heme synthesis (via AA5) + NF-56-EJ40 (SUCNR1 antagonist)The rise in 2C-like marker expression was brought down. elifesciences.orgnih.gov
Mouse Embryonic Stem Cells (mESCs)Exogenous succinate (dimethylsuccinate or sodium succinate)Increased expression of 2C-like cell markers. elifesciences.orgnih.gov

Interplay with Heme Synthesis Pathway

The heme biosynthesis pathway, a fundamental metabolic process, has been unexpectedly linked to the regulation of pluripotency. biorxiv.org Studies utilizing CRISPR-Cas9 functional screens identified the heme biosynthetic pathway as crucial for the ability of mESCs to exit the naïve state and transition towards the primed state. nih.govbiorxiv.org

Inhibition of this pathway leads to an accumulation of the metabolite succinate within the mitochondria. elifesciences.orgnih.gov This excess mitochondrial succinate subsequently leaks out of the cell into the extracellular space. nih.govbiorxiv.org Once outside the cell, this succinate acts as a signaling molecule by binding to and activating the SUCNR1 receptor. elifesciences.orgnih.gov This activation, in turn, promotes the emergence of 2C-like cells from the naïve mESC population. elifesciences.orgnih.gov

This creates a direct link between a core metabolic pathway (heme synthesis) and the regulation of cell state (pluripotency). The experimental use of NF-56-EJ40 has been pivotal in confirming this mechanism. By applying NF-56-EJ40 to block the SUCNR1 receptor, researchers demonstrated that the increase in 2C-like cells caused by heme synthesis inhibition could be prevented. elifesciences.orgnih.gov This finding solidifies the role of the succinate-SUCNR1 signaling axis as a downstream effector of metabolic changes that ultimately influence the fate of pluripotent stem cells. nih.gov

Other Emerging Research Areas for SUCNR1 (GPR91) Antagonism

The role of the succinate-SUCNR1 signaling axis extends beyond developmental biology, with emerging research implicating it in the pathogenesis of several major diseases. Consequently, SUCNR1 antagonism with compounds like this compound is being explored as a potential therapeutic strategy in oncology, rheumatology, and ophthalmology. ontosight.aiwikipedia.org

Oncology Research

In the context of cancer, succinate is no longer viewed merely as a metabolic intermediate but as an oncometabolite. nih.gov Cancer cells can secrete succinate into the extracellular tumor microenvironment, where it can act as a signaling molecule to drive disease progression. nih.gov

Extracellular succinate has been shown to enhance the migration of cancer cells and promote metastasis by activating SUCNR1. nih.gov The binding of succinate to its receptor can trigger signaling pathways, such as the PI-3K/Akt pathway, which leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression. nih.gov Furthermore, this signaling axis can induce tumor angiogenesis by promoting the expression of vascular endothelial growth factor (VEGF). nih.gov Given these roles, SUCNR1 has been identified as a promising target for the development of new anti-metastatic drugs. nih.gov Antagonists like NF-56-EJ40 could potentially disrupt this signaling pathway, thereby inhibiting cancer cell migration and metastasis. nih.gov

Table 2: Role of the Succinate-SUCNR1 Axis in Oncology

Process Mechanism Potential Therapeutic Intervention Reference
Cancer Cell MigrationExtracellular succinate activates SUCNR1, leading to PI-3K and HIF-1α activation.SUCNR1 antagonism to block migration signaling. nih.gov
Macrophage MigrationSuccinate acts as a chemoattractant for immune cells like macrophages.Inhibition of SUCNR1 to modulate the tumor immune microenvironment. nih.gov
AngiogenesisSUCNR1 activation leads to ERK1/2 and STAT3 activation, upregulating VEGF expression.SUCNR1 antagonism to inhibit the formation of new blood vessels. nih.gov

Rheumatoid Arthritis Pathogenesis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. novartis.com Research has revealed that succinate plays a significant role in exacerbating this inflammation. rupress.orgnih.gov Synovial fluids from patients with RA contain high concentrations of succinate. rupress.orgnih.govnih.gov

Under inflammatory conditions, immune cells called macrophages, which are present in the joints, switch their metabolism and release succinate into their surroundings. novartis.comh1.co These macrophages also upregulate their expression of SUCNR1. rupress.orgnih.gov This creates a feed-forward loop where the released succinate binds to SUCNR1 on the same or neighboring macrophages in an autocrine and paracrine fashion. nih.govnih.gov This activation significantly enhances the production and release of the potent pro-inflammatory cytokine interleukin-1β (IL-1β), which further drives the inflammatory cascade and joint destruction characteristic of RA. rupress.orgnih.govnih.gov

Studies in mouse models of arthritis have shown that mice deficient in GPR91 (SUCNR1) exhibit reduced macrophage activation and IL-1β production. rupress.orgnih.gov This has led to the proposal that SUCNR1 antagonists could represent a novel therapeutic approach for treating RA by disrupting this inflammatory amplification loop. novartis.comrupress.org

Age-Related Macular Degeneration

Age-related macular degeneration (AMD) is a leading cause of vision loss, particularly in its "dry" or atrophic form. aging-us.comarizona.edu Evidence suggests that SUCNR1 plays a protective role in the retina. aging-us.comnih.gov The receptor is expressed in the retinal pigment epithelium (RPE), a critical cell layer that supports photoreceptors, and its expression decreases with age. aging-us.comnih.gov

Genetic studies have found an association between certain intronic variants in the SUCNR1 gene and an increased risk of developing geographic atrophy, an advanced form of dry AMD. aging-us.comnih.gov Furthermore, research using mouse models has shown that a deficiency in Sucnr1 leads to signs of premature retinal dystrophy, including the thickening of Bruch's membrane and the accumulation of subretinal microglia and oxidized lipids, which are features reminiscent of dry AMD. aging-us.comnih.gov The accumulation of microglia is thought to be triggered by the RPE's reduced ability to clear oxidized lipids in the absence of SUCNR1 signaling. aging-us.comnih.gov

While one study noted inconsistencies in replicating these findings under specific experimental conditions involving oxidative stress, a potential link between SUCNR1 deficiency and the pathogenesis of dry AMD remains an active area of investigation. biorxiv.orgbiorxiv.org These findings suggest that modulating SUCNR1 activity could be a future strategy for managing this debilitating eye disease. aging-us.com

Periodontitis Pathophysiology

Periodontitis is a chronic inflammatory disease that progressively destroys the tooth-supporting tissues, including the periodontal ligament and alveolar bone. Emerging research has identified the succinate receptor 1 (SUCNR1), a G-protein-coupled receptor, as a key player in the pathophysiology of this disease. Elevated levels of succinate, an intermediate of the citric acid cycle, in the periodontal tissues act as a signaling molecule by activating SUCNR1, which in turn drives inflammatory responses, contributes to a dysbiotic oral microbiome, and promotes bone loss. nih.govnih.govnih.gov While direct preclinical studies on the use of this compound in periodontitis models are not yet available, its role as a potent and selective antagonist of human SUCNR1 suggests its potential as a therapeutic agent by interrupting the pathological signaling cascade initiated by succinate. nih.govnih.gov

Detailed Research Findings

Preclinical research has demonstrated a clear link between succinate, its receptor SUCNR1, and the progression of periodontitis. Studies utilizing animal models of periodontitis have shown that the absence of SUCNR1 through genetic knockout protects against inflammation, oral dysbiosis, and subsequent alveolar bone loss. nih.govnih.gov Conversely, the administration of exogenous succinate exacerbates the disease. nih.govnih.gov

A pivotal study by Guo et al. (2022) revealed that elevated succinate levels are found in the subgingival plaque of subjects with severe periodontitis. nih.govsci.news This increase in succinate activates SUCNR1 on host cells, such as gingival epithelial and myeloid lineage cells, leading to the release of pro-inflammatory cytokines, including TNF-α and IL-1β. nih.gov This inflammatory environment not only causes direct tissue damage but also fosters a dysbiotic shift in the oral microbiota, favoring the growth of periodontopathogenic bacteria. nih.gov

The therapeutic potential of blocking this pathway was demonstrated through the use of a SUCNR1 antagonist. nih.gov In vitro, the antagonist inhibited inflammatory events and osteoclastogenesis. nih.gov In vivo, in a mouse model of periodontitis, topical application of a SUCNR1 antagonist gel significantly reduced both local and systemic inflammation and decreased alveolar bone loss by half compared to untreated controls. nih.govsci.news Furthermore, treatment with the antagonist led to a significant change in the oral microbiome, notably depleting bacteria from the Bacteroidetes phylum, which includes known periodontal pathogens. sci.news

While the aforementioned study utilized a different SUCNR1 antagonist (compound "7a"), the findings provide a strong rationale for the potential application of this compound in periodontitis. nih.gov Research on this compound in other inflammatory contexts, such as atherosclerosis, has confirmed its ability to effectively block the succinate/IL-1β signaling axis in macrophages and endothelial cells. nih.gov This mechanism is highly relevant to the inflammatory processes observed in periodontitis. nih.gov

The table below summarizes key findings from preclinical studies on the role of the succinate/SUCNR1 axis in periodontitis, which forms the basis for the therapeutic hypothesis of using a SUCNR1 antagonist like this compound.

Table 1: Preclinical Findings on the Role of SUCNR1 in Periodontitis

Experimental Model Key Findings Implication for Periodontitis Pathophysiology Reference
SUCNR1 Knockout Mice Protected from ligature-induced and LPS-induced periodontal inflammation and bone loss. SUCNR1 is a critical mediator of periodontal disease progression. nih.govnih.gov
Wild-Type Mice with Exogenous Succinate Enhanced periodontal inflammation and bone loss. Elevated succinate levels exacerbate periodontitis. nih.govnih.gov
In Vitro Human Gingival Cells SUCNR1 antagonist inhibited inflammatory processes and osteoclastogenesis. Blocking SUCNR1 can mitigate key pathological events in periodontitis. nih.govsci.news
Mouse Model of Periodontitis (Topical SUCNR1 antagonist gel) Reduced local and systemic inflammation, decreased alveolar bone loss by 50%, and altered the oral microbiome. Pharmacological inhibition of SUCNR1 is a viable therapeutic strategy for periodontitis. nih.govsci.news
Human Subgingival Plaque Samples Higher succinate levels in patients with severe periodontitis compared to healthy individuals. Succinate is a potential biomarker and therapeutic target for periodontitis. nih.govsci.news

Further illustrating the mechanism, the following table details the impact of SUCNR1 signaling on key inflammatory and bone resorption markers, as demonstrated in preclinical models.

Table 2: Effect of SUCNR1 Signaling on Periodontitis-Related Markers

Marker Effect of SUCNR1 Activation by Succinate Effect of SUCNR1 Antagonism Reference
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Increased expression in gingival tissues. Decreased expression. nih.gov
Osteoclastogenesis Promoted differentiation of osteoclasts. Inhibited osteoclast differentiation. nih.govperiomicscare.com
Alveolar Bone Loss Increased bone resorption. Significantly reduced bone loss. nih.govsci.news
Oral Microbiome Promoted dysbiosis with an increase in pathogenic bacteria (e.g., Bacteroidetes). Shifted microbiome towards a healthier state with depletion of key pathogens. sci.news
Hypoxia-Inducible Factor 1α (Hif-1α) Activated, leading to downstream inflammatory signaling. Blocked activation and subsequent signaling. nih.gov

Methodological Approaches and Experimental Tools Utilizing Nf 56 Ej40 Hydrochloride

In Vitro Pharmacological Assays

A range of in vitro assays have been employed to investigate the interaction of NF-56-EJ40 hydrochloride with SUCNR1 and its consequences on cellular signaling pathways.

Radioligand Binding Assays (e.g., [3H] Radioligand-binding assay)

Radioligand binding assays have been fundamental in determining the affinity of NF-56-EJ40 for SUCNR1. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of an unlabeled compound, such as NF-56-EJ40, to displace the radioligand is measured. This displacement allows for the calculation of the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), which are key parameters for quantifying the antagonist's potency.

Research has shown that NF-56-EJ40 is a high-affinity antagonist for human SUCNR1, with a reported IC50 of 25 nM and a Ki of 33 nM. medchemexpress.comtargetmol.comabmole.commedchemexpress.comprobechem.comselleckchem.combioscience.co.uk Notably, the compound exhibits significant species selectivity, with almost no activity towards the rat SUCNR1. medchemexpress.comtargetmol.comabmole.commedchemexpress.comprobechem.combioscience.co.uk However, it demonstrates high affinity for a humanized rat SUCNR1, with a Ki value of 17.4 nM. medchemexpress.comtargetmol.comabmole.commedchemexpress.comselleckchem.combioscience.co.uk

Structure-based mutagenesis combined with radioligand binding studies has been instrumental in identifying the specific amino acid residues responsible for this species-selective binding. nih.gov For instance, mutations in human SUCNR1, such as Y301.39F, E181.27K, and E181.27R, have been shown to reduce the binding of NF-56-EJ40. medchemexpress.commedchemexpress.com The creation of a humanized rat SUCNR1, by introducing human SUCNR1 residues into the rat receptor, resulted in a receptor that binds NF-56-EJ40 with high affinity. medchemexpress.commedchemexpress.com

ReceptorAssay TypeParameterValue (nM)
Human SUCNR1[3H] Radioligand-bindingIC5025
Human SUCNR1[3H] Radioligand-bindingKi33
Humanized rat SUCNR1[3H] Radioligand-bindingKi17.4
Rat SUCNR1[3H] Radioligand-bindingActivityAlmost None

Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) Binding Assays

Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are functional assays used to measure the activation of G protein-coupled receptors (GPCRs) like SUCNR1. In these assays, the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation. As an antagonist, NF-56-EJ40 would be expected to inhibit the succinate-induced increase in [35S]GTPγS binding. While the specific use of GTPγS assays with NF-56-EJ40 is not detailed in the provided search results, this method is a standard approach for characterizing the functional antagonism of GPCRs.

Dynamic Mass Redistribution (DMR) Measurements

Dynamic Mass Redistribution (DMR) is a label-free technology that measures the integrated cellular response to a compound by detecting changes in the local refractive index at the bottom of a cell culture plate. This technique can capture a holistic view of cellular events, including receptor binding, G protein activation, and downstream signaling.

Studies have utilized DMR to evaluate the antagonistic properties of NF-56-EJ40. researchgate.net In these experiments, NF-56-EJ40 by itself did not elicit a significant DMR signal, which is consistent with its role as an antagonist. researchgate.net However, it was shown to inhibit the DMR signal induced by SUCNR1 agonists, providing functional evidence of its antagonistic activity. researchgate.net

Bioluminescence Resonance Energy Transfer (BRET)-Based Biosensors

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study protein-protein interactions and signaling events in living cells. nih.govnih.gov BRET-based biosensors can be designed to monitor various aspects of GPCR signaling, such as ligand binding, receptor dimerization, and activation of downstream effectors. nih.gov

The development of fluorescently labeled ligands for SUCNR1 has enabled the use of BRET-based assays to measure binding affinity and kinetics in real-time in living cells. nih.gov While the direct application of BRET to study this compound is not explicitly detailed in the provided results, the development of a fluorescent SUCNR1 antagonist demonstrates the potential for using BRET to characterize the binding kinetics of antagonists like NF-56-EJ40. nih.gov This would provide a more dynamic understanding of its interaction with the receptor compared to endpoint assays like radioligand binding.

Cell-Based Functional Assays (e.g., gene expression, cytokine secretion, insulin (B600854) secretion)

The functional effects of this compound have been investigated in various cell-based assays, providing insights into its potential therapeutic applications. These assays measure downstream cellular responses following receptor modulation.

In human umbilical vein endothelial cells (HUVECs) and macrophages, NF-56-EJ40 has been shown to interrupt the succinate (B1194679)/IL-1β signaling axis. probechem.comnih.gov Specifically, it significantly reduced the succinate-induced production of hypoxia-inducible factor-1α (Hif-1α) and interleukin-1β (IL-1β). nih.gov These findings were confirmed through methods such as ELISA, RT-PCR, and Western blotting. nih.gov The optimal concentration for this effect in HUVECs was determined to be 4 μM for a 24-hour intervention. nih.gov

Furthermore, NF-56-EJ40 intervention led to a notable decrease in NLRP3 and Caspase-1 levels, suggesting an inhibitory effect on the NLRP3 inflammasome pathway. nih.gov These cell-based functional assays have been crucial in demonstrating the anti-inflammatory properties of NF-56-EJ40 by blocking SUCNR1-mediated signaling. nih.govwikipedia.org

Cell TypeAssayFinding
HUVECsWestern Blot, ELISA, RT-PCRNF-56-EJ40 (4 µM) significantly inhibited succinate-induced Sucnr1, Hif-1α, and IL-1β expression.
MacrophagesWestern Blot, ELISA, RT-PCRNF-56-EJ40 significantly reduced Hif-1α activation and IL-1β production.
HUVECsWestern BlotNF-56-EJ40 intervention led to a decrease in NLRP3 and Caspase-1 levels.

Computational and Structural Biology Methodologies

Computational and structural biology techniques have provided a molecular-level understanding of the interaction between this compound and its target, SUCNR1. These methods have been crucial in deciphering the structural basis for its species selectivity and in guiding further research.

Molecular Docking and Induced-Fit Docking

Molecular docking studies have been employed to predict the binding pose of NF-56-EJ40 within the orthosteric binding pocket of SUCNR1. These computational simulations place the acidic group of NF-56-EJ40 deep inside the hydrophobic pocket, where it is coordinated by the hydroxyl groups of the conserved residues Y301.39 and Y832.64 on one side, and R2817.39 on the other. medchemexpress.commedchemexpress.com An additional hydrogen bond is predicted to form between the conserved E181.27 and the piperazine (B1678402) ring of NF-56-EJ40. medchemexpress.commedchemexpress.com

Induced-fit docking, a more advanced form of molecular docking that allows for flexibility in both the ligand and the protein, has been utilized to better accommodate the structural differences between the active and inactive states of the receptor. This approach was particularly useful in modeling the binding of NF-56-EJ40 to a humanized rat SUCNR1, providing insights into the subtle conformational changes required for antagonist binding.

Well-Tempered Metadynamics Simulations

To explore the binding pathways and energetics of ligand-receptor interactions in a more dynamic fashion, well-tempered metadynamics simulations have been conducted. csdn.net These advanced molecular dynamics simulations have revealed that the mono-carboxylate antagonist NF-56-EJ40 enters the SUCNR1 binding pocket between transmembrane helices I and II. dtu.dknih.gov Unlike the endogenous agonist succinate, NF-56-EJ40 does not unlock the conformationally constrained extracellular loop 2 (ECL2b), which is a key step in receptor activation. dtu.dknih.gov These simulations have provided a detailed, time-resolved view of the binding process, highlighting the distinct mechanisms of antagonist versus agonist binding.

Mutagenesis Studies (e.g., Site-Directed Mutagenesis)

Site-directed mutagenesis studies have been pivotal in validating the binding modes predicted by computational models and in identifying the key residues responsible for the species selectivity of NF-56-EJ40. Research has shown that NF-56-EJ40 is a potent antagonist of human SUCNR1 but exhibits almost no activity towards the rat ortholog. medchemexpress.com This selectivity is attributed to two amino acid differences in the binding pocket: E221.31 and N2747.32 in human SUCNR1 are replaced by K181.31 and K2697.32 in rat SUCNR1. medchemexpress.commedchemexpress.com These substitutions in the rat receptor are believed to cause steric hindrance, preventing the binding of NF-56-EJ40. medchemexpress.commedchemexpress.com

To confirm this, radioligand-binding studies were performed on human SUCNR1 mutants. The Y301.39F mutant showed reduced binding of NF-56-EJ40, and similar effects were observed with the E181.27K and E181.27R mutants, likely due to steric clashes and the loss of a hydrogen bond. medchemexpress.commedchemexpress.com

Table 1: Key Amino Acid Residues in SUCNR1 Involved in NF-56-EJ40 Interaction

Residue (Human SUCNR1) Residue (Rat SUCNR1) Role in NF-56-EJ40 Binding Reference
E181.27 K181.31 Forms a hydrogen bond with the piperazine ring of NF-56-EJ40 in the human receptor. The corresponding lysine (B10760008) in the rat receptor likely causes steric clashes. medchemexpress.commedchemexpress.com
Y301.39 Y301.39 The hydroxyl group coordinates the acidic group of NF-56-EJ40. Mutation to phenylalanine reduces binding. medchemexpress.commedchemexpress.com
E221.31 K181.31 In rat SUCNR1, this substitution contributes to steric hindrance preventing NF-56-EJ40 binding. medchemexpress.commedchemexpress.com
Y832.64 Y832.64 The hydroxyl group coordinates the acidic group of NF-56-EJ40. medchemexpress.commedchemexpress.com
N2747.32 K2697.32 In rat SUCNR1, this substitution contributes to steric hindrance preventing NF-56-EJ40 binding. medchemexpress.commedchemexpress.com
R2817.39 R2817.39 Coordinates the acidic group of NF-56-EJ40. medchemexpress.commedchemexpress.com

Preclinical In Vivo Models

The translation of in vitro and in silico findings into a physiological context has been achieved through the use of preclinical in vivo models. These models have been essential for investigating the therapeutic potential of this compound.

Application in Genetically Modified Rodent Models (e.g., SUCNR1 (GPR91) knockout mice, humanized rat SUCNR1 models)

The species selectivity of NF-56-EJ40 presented a challenge for in vivo studies in wild-type rodents. To overcome this, researchers developed a humanized rat SUCNR1 model . By introducing the human SUCNR1 residues into the rat receptor through a double mutation (K181.31E/K2697.32N), a version of the rat receptor was created that binds NF-56-EJ40 with high affinity (Ki of 17.4 nM), comparable to its affinity for the human receptor (Ki of 33 nM). medchemexpress.com This humanized model has been instrumental in enabling the in vivo evaluation of NF-56-EJ40's pharmacological effects. The high-resolution crystal structure of this humanized rat SUCNR1 in complex with NF-56-EJ40 has been determined, providing a detailed structural basis for its antagonist action. nih.gov

Furthermore, the use of NF-56-EJ40 in animal models of disease, such as in ApoE-/- mice (a model for atherosclerosis), has demonstrated its ability to interrupt the succinate/IL-1β signaling axis, thereby reducing inflammation. nih.gov While SUCNR1 knockout mice have been valuable for studying the broader physiological roles of the receptor, the development of humanized models has been specifically crucial for the preclinical assessment of human-selective compounds like NF-56-EJ40.

Table 2: Binding Affinity of NF-56-EJ40 for Different SUCNR1 Variants

Receptor Ki (nM) IC50 (nM) Reference
Human SUCNR1 33 25 medchemexpress.com
Rat SUCNR1 >100,000 >100,000
Humanized Rat SUCNR1 (K181.31E/K2697.32N) 17.4 - medchemexpress.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
NF-56-EJ40
Interleukin-1 beta (IL-1β)

Structure Activity Relationship Sar and Rational Design Principles Derived from Nf 56 Ej40 Hydrochloride

Identification of Key Pharmacophore Features for SUCNR1 (GPR91) Antagonism

The potent antagonistic activity of NF-56-EJ40 hydrochloride at the human SUCNR1 receptor is dictated by a specific set of molecular interactions within the receptor's binding pocket. Analysis of its binding mode, elucidated through crystal structures and molecular modeling, reveals several key pharmacophore features essential for high-affinity antagonism. nih.govbiorxiv.org

NF-56-EJ40 binds deep inside a hydrophobic pocket of the receptor. medchemexpress.commedchemexpress.com The essential interactions are primarily governed by two key moieties of the compound: the carboxylic acid group and the piperazine (B1678402) ring. medchemexpress.commedchemexpress.com

Anionic Interaction Point : The terminal carboxylic acid group is a critical feature, forming crucial interactions with a triad (B1167595) of conserved residues. It is coordinated by the hydroxyl groups of Tyrosine 83 (Y832.64) and Tyrosine 30 (Y301.39) on one side, and by Arginine 281 (R2817.39) on the other. biorxiv.orgmedchemexpress.commedchemexpress.com This network of hydrogen bonds firmly anchors the molecule in the binding site.

Hydrogen Bond Acceptor/Donor : The piperazine ring of NF-56-EJ40 is involved in a predicted hydrogen bond with the conserved Glutamic acid 18 (E181.27). medchemexpress.commedchemexpress.com The loss of this interaction through mutation has been shown to reduce binding affinity, confirming its importance. medchemexpress.commedchemexpress.com

Together, these features—an anionic group for anchoring, a specific hydrogen-bonding ring system, and a correctly shaped hydrophobic core—constitute the essential pharmacophore for potent SUCNR1 antagonism as exemplified by NF-56-EJ40.

Analysis of Structural Modifications and Their Impact on Potency and Selectivity

The high potency and remarkable species selectivity of NF-56-EJ40 have been subjects of detailed investigation, primarily through mutagenesis studies of the SUCNR1 receptor. NF-56-EJ40 is a potent antagonist for the human receptor, with an IC50 of 25 nM and a Ki of 33 nM, but it displays almost no activity towards the rat SUCNR1 ortholog. medchemexpress.commedchemexpress.com

This selectivity is attributed to key differences in amino acid residues between the human and rat receptors. medchemexpress.commedchemexpress.com Specifically, two residues in human SUCNR1, E221.31 and N2747.32, are replaced by K181.31 and K2697.32 in the rat receptor. medchemexpress.commedchemexpress.com These substitutions are believed to cause steric hindrance that prevents NF-56-EJ40 from binding effectively to the rat receptor. medchemexpress.commedchemexpress.com

To confirm this, a "humanized" rat SUCNR1 was created by introducing the human residues into the rat receptor (K18E/K269N). NF-56-EJ40 binds to this humanized rat receptor with high affinity (Ki of 17.4 nM), comparable to its affinity for the native human receptor. medchemexpress.commedchemexpress.com This demonstrates that these specific residues are major determinants of the compound's selectivity.

Further studies involving mutations of key interacting residues in the human SUCNR1 binding pocket have shed light on their impact on the potency of NF-56-EJ40. These findings underscore the sensitivity of the ligand-receptor interaction to even minor structural changes.

Receptor Modification (Human SUCNR1)Observed Effect on NF-56-EJ40 BindingRationale for Impact
Y301.39F MutantReduced binding affinityLoss of a critical hydrogen bond between the residue's hydroxyl group and the ligand's carboxylic acid. medchemexpress.commedchemexpress.com
E181.27K and E181.27R MutantsReduced binding affinitySteric clashes from the bulkier Lysine (B10760008) or Arginine residues and loss of a hydrogen bond to the piperazine ring of NF-56-EJ40. medchemexpress.commedchemexpress.com
Humanized Rat SUCNR1 (K181.31E/K2697.32N)High-affinity binding restored (Ki = 17.4 nM)Removal of steric hindrance present in the wild-type rat receptor, allowing the antagonist to bind effectively. medchemexpress.commedchemexpress.com

Design Strategies for Novel SUCNR1 (GPR91) Modulators

The insights gained from NF-56-EJ40 and other SUCNR1 modulators have spurred the development of new chemical tools and therapeutic candidates with improved properties. Key strategies include the creation of fluorescent probes to study receptor pharmacology and the optimization of physicochemical properties to enhance bioavailability.

Development of Fluorescent Tracers for SUCNR1 (GPR91)

A significant challenge in studying SUCNR1 has been the lack of high-quality tool compounds, particularly antagonists with activity on rodent receptors, which are crucial for in vivo studies. nih.govacs.org To address this, researchers have developed fluorescently labeled ligands, which are invaluable for investigating ligand-receptor binding. nih.gov

Starting from the structural insights of known antagonists, including NF-56-EJ40 (referred to as compound 1 in the study), a novel fluorescent antagonist tracer, TUG-2465 (compound 46), was developed. nih.govacs.org This tracer incorporates a fluorophore (NBD) and displays high affinity for the human SUCNR1 receptor. nih.govku.dk The development of TUG-2465 has been instrumental in defining the molecular basis for the species selectivity of antagonists. Using this tool, researchers confirmed that introducing three "humanizing" mutations into the mouse SUCNR1 receptor (N181.31E, K2697.32N, and G84EL1W) is sufficient to restore the high-affinity binding of antagonists. nih.govnih.gov These fluorescent tracers provide a new method for measuring ligand binding in living cells, which is expected to accelerate drug discovery efforts targeting SUCNR1. acs.org

Exploration of Zwitterionic Derivatives and Internal Salt Bridges

While not directly derived from the NF-56-EJ40 scaffold, a separate and innovative approach to designing novel SUCNR1 antagonists has focused on tackling the poor absorption and permeation properties of highly polar compounds. figshare.comacs.orgresearchgate.net High-throughput screening campaigns have identified novel antagonist scaffolds that are zwitterionic in nature. acs.org Although potent, these compounds often suffer from low bioavailability due to their high polarity. researchgate.net

Future Directions and Unresolved Questions in Nf 56 Ej40 Hydrochloride Research

Elucidation of Broader Physiological and Pathophysiological Roles of SUCNR1 (GPR91)

The succinate (B1194679) receptor 1 (SUCNR1) is a G protein-coupled receptor (GPCR) that is activated by succinate, an intermediate of the citric acid cycle. wikipedia.org Succinate, acting through SUCNR1, is now recognized as a signaling molecule that indicates local metabolic stress. nih.govuliege.be While the involvement of SUCNR1 in conditions like hypertension, retinal angiogenesis, and inflammation is increasingly documented, its full spectrum of physiological and pathophysiological roles remains to be uncovered. uliege.benih.gov

Future research will likely focus on the diverse roles of SUCNR1 in various tissues and cell types. nih.gov For instance, SUCNR1 is expressed in adipocytes, where it inhibits lipolysis, and in hematopoietic progenitor cells, where it stimulates proliferation. uliege.be Its expression in pancreatic islets and a positive correlation with BMI in human donors suggest a potential role in metabolic disorders like type 2 diabetes. nih.gov Furthermore, its presence in the gastrointestinal tract, where it can be activated by dietary succinate and microbial metabolites, points to a role in gut immunity and homeostasis. researchgate.netresearchgate.net A deeper understanding of these and other functions will be critical for predicting both the therapeutic benefits and potential side effects of SUCNR1 antagonism.

Table 1: Investigated and Potential Roles of SUCNR1 (GPR91)

Physiological/Pathophysiological AreaInvestigated RolesPotential Future Research Directions
Cardiovascular System Renin-induced hypertension, cardiac hypertrophy, platelet aggregation. uliege.beRole in other forms of hypertension, heart failure, and atherosclerosis.
Metabolism Inhibition of lipolysis, regulation of glucose homeostasis, involvement in diabetic nephropathy. wikipedia.orguliege.benih.govDeeper investigation into its role in obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease. wikipedia.orgnih.gov
Inflammation and Immunity Modulation of innate and adaptive immune responses, involvement in rheumatoid arthritis and inflammatory bowel disease. wikipedia.orgresearchgate.netnih.govRole in other autoimmune diseases, chronic inflammatory conditions, and the resolution of inflammation. nih.govnih.gov
Ocular Diseases Retinal angiogenesis, implicated in age-related macular degeneration and diabetic retinopathy. wikipedia.orguliege.beExploration of its role in other retinal vascular diseases and glaucoma.
Oncology Implicated in the progression of certain malignancies. nih.govDefining its specific roles in different cancer types and the tumor microenvironment.
Renal System Role in renin release and potential contribution to diabetic nephropathy. uliege.beFurther elucidation of its function in chronic kidney disease and acute kidney injury.

Investigation of NF-56-EJ40 Hydrochloride in Novel Disease Contexts

The development of this compound, a potent and selective human SUCNR1 antagonist, provides a valuable tool to probe the receptor's function in various disease models. medchemexpress.commedchemexpress.com Its high affinity for human SUCNR1 (Ki of 33 nM) and humanized rat SUCNR1 (Ki of 17.4 nM) makes it suitable for preclinical studies. medchemexpress.comtargetmol.com

Given the expanding understanding of SUCNR1's roles, future research should explore the efficacy of this compound in a wider range of pathological conditions. For example, its potential in treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis warrants investigation, as succinate has been implicated in these conditions. wikipedia.orgnih.gov Similarly, its utility in various forms of arthritis, beyond rheumatoid arthritis, could be a fruitful area of research. wikipedia.org The link between SUCNR1 and liver fibrosis also suggests that this compound could be tested in models of nonalcoholic steatohepatitis (NASH) and other fibrotic liver diseases. researchgate.netnih.gov

Further Refinement of SUCNR1 (GPR91) Structural Dynamics

Recent breakthroughs have provided high-resolution crystal structures of SUCNR1, including in complex with the antagonist NF-56-EJ40. nih.gov These structures have revealed key insights into the antagonist's binding mode, which involves a deep hydrophobic pocket and interactions with specific residues like Y30, Y83, and R281. medchemexpress.commedchemexpress.com Molecular dynamics simulations have further illuminated the binding pathways of both succinate and antagonists. nih.govresearchgate.net

However, a more detailed understanding of the receptor's conformational changes upon agonist and antagonist binding is still needed. Future research should focus on capturing the dynamic process of receptor activation and inactivation. Elucidating how NF-56-EJ40 stabilizes the inactive conformation of SUCNR1 could provide a blueprint for designing even more effective antagonists. biorxiv.org Understanding the allosteric modulation of the receptor and the role of extracellular loops in ligand entry and binding will also be crucial. nih.govresearchgate.net For instance, recent studies have highlighted the importance of extracellular loop 2 (ECL2) in ligand binding and receptor activation. nih.gov

Development of Next-Generation SUCNR1 (GPR91) Antagonists with Improved Pharmacological Properties

While this compound is a potent and selective tool, the development of next-generation SUCNR1 antagonists with improved pharmacological profiles is an ongoing goal. A key challenge has been the species selectivity of many antagonists, with compounds like NF-56-EJ40 showing significantly lower activity at the rat receptor. medchemexpress.commedchemexpress.com This has necessitated the use of humanized rat models for in vivo studies. nih.gov

Future drug discovery efforts will likely focus on several key areas:

Overcoming Species Selectivity: Designing antagonists that are potent against both human and rodent SUCNR1 orthologs would greatly facilitate preclinical testing and translation to the clinic. nih.gov

Improving Oral Bioavailability: Many early SUCNR1 antagonists suffered from poor oral absorption. nih.gov Novel strategies, such as creating zwitterionic derivatives with internal salt bridges, have shown promise in improving this critical property. nih.gov

Modulating Signaling Bias: Investigating whether biased antagonists can be developed to selectively block certain downstream signaling pathways while leaving others unaffected could lead to more targeted therapies with fewer side effects. biorxiv.org

Developing Fluorescent Probes: The creation of fluorescently labeled antagonists will be invaluable for studying ligand binding kinetics and receptor trafficking in living cells. nih.gov

Q & A

Q. What are the key pharmacological characteristics of NF-56-EJ40 hydrochloride as a SUCNR1 antagonist?

this compound is a high-affinity, selective antagonist of human SUCNR1 (GPR91), with an IC50 of 25 nM and a Ki of 33–33.5 nM. It exhibits negligible activity toward rat SUCNR1 due to species-specific residue differences in the receptor binding pocket. However, it binds strongly to humanized rat SUCNR1 (Ki = 17.4 nM), which incorporates human residues E22 and N274. The compound is soluble in DMSO (50 mg/mL) and aqueous solutions at pH 9, with a molecular weight of 443.54 g/mol (C₂₇H₂₉N₃O₃) .

Q. How does this compound exhibit species selectivity between human and rat SUCNR1?

Species selectivity arises from two critical residues in SUCNR1: human E22 and N274 versus rat K18 and K268. These residues alter the electrostatic and steric environment of the binding pocket. Molecular docking and mutagenesis studies confirm that substituting rat residues with human counterparts (K18E/K269N) restores high-affinity binding (Ki = 17.4 nM). Thermal shift assays further show enhanced stability of humanized SUCNR1 when bound to NF-56-EJ40, facilitating structural studies .

Advanced Research Questions

Q. What experimental strategies are recommended to validate the species-selective binding mechanism of this compound?

  • Site-directed mutagenesis : Replace rat SUCNR1 residues (K18/K269) with human equivalents (E22/N274) and measure binding affinity via radioligand displacement assays .
  • Thermal stability assays : Compare melting temperatures (Tm) of human, rat, and humanized SUCNR1 in the presence of NF-56-EJ40 to assess ligand-induced stabilization .
  • Molecular dynamics simulations : Model ligand-receptor interactions to predict residue-specific contributions to binding energy .

Q. How do structural studies using crystallography and molecular docking inform the binding mode of this compound to SUCNR1?

High-resolution (2.0 Å) crystal structures of humanized SUCNR1 bound to NF-56-EJ40 reveal interactions with conserved residues (R2817.39, Y832.64) and species-specific residues (E22, N274). Compared to agonists like succinate, NF-56-EJ40 lacks a second carboxyl group but occupies a larger binding pocket via hydrophobic contacts. TM3 conformational changes (e.g., R993.29 and H1033.33 movements) stabilize the inactive receptor state, preventing G protein coupling .

Q. What methodological considerations are critical when analyzing contradictory data on this compound's binding affinity across different studies?

  • Receptor constructs : Ensure consistency in SUCNR1 variants (wild-type vs. humanized rat) and expression systems (e.g., HEK293 vs. CHO cells) .
  • Assay conditions : Control pH, temperature, and ligand solubility (e.g., DMSO concentration ≤1% to avoid artifactual inhibition) .
  • Data normalization : Use internal controls (e.g., reference antagonists like cis-epoxysuccinic acid) to standardize IC50/Ki calculations .

Q. How can researchers leverage thermal shift assays to study this compound's interaction with SUCNR1?

Thermal shift assays measure ligand-induced stabilization of SUCNR1 by monitoring Tm via differential scanning fluorimetry (DSF). NF-56-EJ40 increases Tm by 8–10°C for human and humanized SUCNR1 but not rat SUCNR1, confirming species-specific binding. This method is critical for identifying optimal conditions for crystallography and validating mutagenesis outcomes .

Data Contradiction Analysis

Q. How should discrepancies in reported Ki values (e.g., 33 nM vs. 17.4 nM) be addressed?

  • Source of receptors : Human SUCNR1 vs. humanized rat SUCNR1 may yield different Ki values due to subtle conformational variations .
  • Assay type : Radioligand binding (e.g., [³H]-succinate displacement) vs. functional assays (e.g., calcium flux) can produce divergent results depending on ligand efficacy .
  • Statistical rigor : Use replicate experiments (n ≥ 3) and nonlinear regression analysis to minimize variability in curve fitting .

Experimental Design Recommendations

Q. What in vitro models are optimal for studying this compound's pharmacological effects?

  • Cell lines : Use HEK293 or CHO cells stably expressing human SUCNR1 for consistent receptor density .
  • Functional assays : Measure intracellular calcium mobilization or cAMP inhibition to assess antagonist potency .
  • Negative controls : Include rat SUCNR1-expressing cells to confirm species selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.